molecular formula C16H16FN3O B14978738 5-{[(4-fluorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-{[(4-fluorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B14978738
M. Wt: 285.32 g/mol
InChI Key: YGUHCAZYXNIEDS-UHFFFAOYSA-N
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Description

5-{[(4-Fluorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazole derivative characterized by a 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one core substituted at the 5-position with a [(4-fluorophenyl)amino]methyl group. The benzimidazole scaffold is widely studied due to its pharmacological versatility, including antimicrobial, anticancer, and neuroprotective activities .

Properties

Molecular Formula

C16H16FN3O

Molecular Weight

285.32 g/mol

IUPAC Name

5-[(4-fluoroanilino)methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C16H16FN3O/c1-19-14-8-3-11(9-15(14)20(2)16(19)21)10-18-13-6-4-12(17)5-7-13/h3-9,18H,10H2,1-2H3

InChI Key

YGUHCAZYXNIEDS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNC3=CC=C(C=C3)F)N(C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-fluorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of 4-fluoroaniline with a suitable benzimidazole precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-fluorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(4-fluorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Substituent Molecular Weight (g/mol) Key Feature Reference
Target Compound [(4-Fluorophenyl)amino]methyl ~329.34* Fluorine-enhanced lipophilicity -
5-Amino-1,3-dimethyl analog NH₂ 177.21 Polar, hydrophilic
4-Methoxyphenylmethylamino analog 4-MeO-benzylamino 283.33 Electron-donating methoxy
Sulfonyl-piperazine analog 4-(2-Fluorophenyl)piperazine 404.46 Bulky, polar sulfonyl group

*Calculated based on formula C₁₆H₁₆FN₃O.

Thermal Stability

Benzimidazole derivatives exhibit variable thermal stability depending on substituents. Nitro-containing analogs (e.g., TriNBO) show high decomposition temperatures (339°C), while nitramine derivatives decompose at lower temperatures (199–278°C) due to destabilizing nitroxyethyl groups . The target compound’s aminomethyl-fluorophenyl substituent lacks explosive nitro groups, suggesting intermediate thermal stability compared to TriNBO and nitramine analogs.

Table 2: Thermal Decomposition Data

Compound Substituent Decomposition Temperature (°C) Reference
TriNBO (1) Trinitro 339
5-Methylnitramino-4,6-dinitro derivative Methylnitramino 278
5-[2'-(Nitroxyethyl)nitramino] derivative Nitroxyethyl nitramino 199–201

Biological Activity

5-{[(4-fluorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a compound that belongs to the class of benzimidazole derivatives. This class is known for its diverse biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. The specific compound in focus has garnered attention due to its potential therapeutic applications.

  • Molecular Formula : C13H14FN3O2
  • Molecular Weight : 263.2675632
  • CAS Number : [insert CAS number if available]

Biological Activity Overview

The biological activities of benzimidazole derivatives are well-documented. The compound has been studied for its antibacterial and anticancer properties, among others.

Antibacterial Activity

Research indicates that various benzimidazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study involving several benzimidazole analogs reported their effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results showed varying degrees of inhibition zones, which are critical indicators of antibacterial efficacy.

CompoundZone of Inhibition (mm)Gram-positiveGram-negative
6e29ActiveActive
6f29ActiveModerate
6g28ModerateModerate

The above table summarizes the antibacterial activity of some benzimidazole derivatives, indicating that compounds like 6e and 6f have high activity levels against tested bacterial strains .

Anticancer Activity

In addition to antibacterial properties, benzimidazole derivatives have shown promising anticancer activity. A study highlighted the potential of certain synthesized compounds to inhibit cancer cell proliferation effectively. Notably, compounds demonstrated higher efficacy in two-dimensional (2D) assays compared to three-dimensional (3D) formats.

  • Cell Lines Tested : HCC827, NCI-H358
  • IC50 Values :
    • HCC827: 6.26 ± 0.33 μM (2D)
    • NCI-H358: 6.48 ± 0.11 μM (2D)

These results suggest that the compound may serve as a lead for developing new anticancer agents due to its selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells .

The mechanism by which benzimidazole derivatives exert their biological effects is often linked to their ability to interact with DNA and inhibit critical cellular processes such as DNA replication and transcription. Studies have indicated that these compounds can bind to the minor groove of DNA, disrupting normal cellular functions and leading to cell death in malignant cells .

Case Studies

  • Antibacterial Efficacy : A comprehensive study evaluated the antibacterial properties of several benzimidazole derivatives under various conditions. Compounds were tested at concentrations of 100 µg/mL against standard bacterial strains.
  • Anticancer Potential : Another investigation focused on the anticancer potential of synthesized benzimidazole analogs in vitro. The results indicated that certain compounds significantly inhibited tumor cell growth across multiple cancer cell lines.

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